molecular formula C11H13ClO3 B8494018 5-Butoxy-2-chlorobenzoic acid

5-Butoxy-2-chlorobenzoic acid

Cat. No.: B8494018
M. Wt: 228.67 g/mol
InChI Key: QEZCIJXSIWYQTJ-UHFFFAOYSA-N
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Description

2-Chlorobenzoic acid derivatives with substituents at the 5-position are critical intermediates in organic synthesis, pharmaceuticals, and material science.

Properties

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

IUPAC Name

5-butoxy-2-chlorobenzoic acid

InChI

InChI=1S/C11H13ClO3/c1-2-3-6-15-8-4-5-10(12)9(7-8)11(13)14/h4-5,7H,2-3,6H2,1H3,(H,13,14)

InChI Key

QEZCIJXSIWYQTJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=C(C=C1)Cl)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis of Structural and Physicochemical Properties

Molecular and Structural Features

The substituent at the 5-position significantly alters molecular weight, polarity, and steric effects. Below is a comparative table of key parameters:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent at Position 5 Key Characteristics
5-(Boc-amino)-2-chlorobenzoic acid 503555-96-2 C₁₂H₁₄ClNO₄ 271.70 tert-Butoxycarbonyl (Boc) Bulky protective group; enhances solubility in organic solvents
5-Bromo-2-chlorobenzoic acid 21739-92-4 C₇H₄BrClO₂ 235.46 Bromine High density; electron-withdrawing effects
5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid 62176-32-3 C₁₄H₉Cl₂O₃ 295.13 Chlorobenzyloxy Increased lipophilicity; steric hindrance
Key Observations:
  • Size and Steric Effects : The Boc group (271.70 g/mol) and chlorobenzyloxy group (295.13 g/mol) introduce significant bulk compared to bromine (235.46 g/mol). This impacts crystal packing and reactivity .
  • Electronic Effects : Bromine’s electron-withdrawing nature may reduce the acidity of the carboxylic acid group compared to electron-donating groups like alkoxy derivatives .
  • Lipophilicity : Alkoxy (e.g., Boc) and aryloxy (e.g., chlorobenzyloxy) groups enhance lipophilicity, which is critical for membrane permeability in drug design .

Inferred Properties of 5-Butoxy-2-Chlorobenzoic Acid

While direct data on This compound is unavailable, comparisons with analogs suggest:

  • Molecular Weight : Estimated ~240–250 g/mol (similar to Boc derivative but with a simpler butoxy chain).
  • Reactivity : The ether-linked butoxy group may stabilize the molecule against hydrolysis compared to ester-linked Boc derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Butoxy-2-chlorobenzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Start with a nucleophilic substitution or esterification of 2-chlorobenzoic acid derivatives. For example, introduce the butoxy group via alkylation using 1-bromobutane under basic conditions (e.g., K₂CO₃ in DMF). Monitor reaction progress using TLC ( ) and optimize temperature (80–100°C) and solvent polarity to minimize side products. Purify via recrystallization or column chromatography (silica gel, hexane/ethyl acetate gradient). Validate purity using HPLC ( ) and melting point analysis ().

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : Assign peaks using ¹H and ¹³C NMR to confirm substituent positions. Compare chemical shifts with analogous compounds (e.g., 5-Fluoro-2-hydroxybenzoic acid in ).
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680–1700 cm⁻¹, C-O-C stretch at ~1250 cm⁻¹). Reference IR libraries ( ) for validation.
  • Mass Spectrometry : Use ESI-MS or GC-MS to confirm molecular weight and fragmentation patterns ( ).

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer : Grow single crystals via slow evaporation in a solvent like ethanol or DCM. Collect diffraction data using a synchrotron or in-house diffractometer. Refine the structure using SHELXL ( ) to determine bond lengths, angles, and torsional conformation. Compare with computational models (e.g., DFT-optimized geometries) to validate accuracy ( ).

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and stability of this compound in different solvents?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to compute solvation energies and HOMO-LUMO gaps. Use software like Gaussian or ORCA to model solvent effects (PCM or SMD). Compare with experimental solubility data (e.g., in ethanol vs. DMSO) ( ). Validate predictions using kinetic studies (e.g., hydrolysis rates under acidic/basic conditions).

Q. What strategies resolve contradictions in pharmacological activity data for this compound derivatives?

  • Methodological Answer :

  • Binding Assays : Test receptor affinity (e.g., dopamine D2 or serotonin 5-HT3 receptors) using radioligand displacement assays ( ). Use Schild analysis to determine antagonist potency (pA₂ values).
  • Data Normalization : Account for batch-to-batch variability in compound purity (validate via HPLC, ) and cell line differences (e.g., HEK293 vs. CHO cells).
  • Meta-Analysis : Cross-reference results with structurally similar compounds (e.g., 4-amino-5-chloro-2-methoxybenzoic acid derivatives in ) to identify structure-activity trends.

Q. How do steric and electronic effects influence the regioselectivity of this compound in coupling reactions?

  • Methodological Answer :

  • Steric Maps : Generate steric hindrance maps using molecular modeling tools (e.g., Molecular Operating Environment).
  • Electrophilicity : Calculate Fukui indices to predict reactive sites for Suzuki-Miyaura or Ullmann couplings.
  • Experimental Validation : Synthesize derivatives (e.g., replace butoxy with methoxy) and compare reaction outcomes via LC-MS ( ).

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for this compound?

  • Methodological Answer :

  • Purity Check : Reanalyze samples via DSC or capillary melting point apparatus. Compare with literature values (e.g., 209–213°C for 2-amino-5-chlorobenzoic acid in ).
  • Polymorphism Screening : Recrystallize in multiple solvents (e.g., water, ethanol) to isolate different polymorphs. Characterize using PXRD ( ).

Methodological Tables

Synthetic Route Comparison
Method
Alkylation with 1-bromobutane
Mitsunobu Reaction
Spectroscopic Data
Technique
¹H NMR (CDCl₃)
IR (KBr)

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